2-Azabicyclo[2.2.1]heptane-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2 |
|---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptane-3-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-3H2 |
InChI Key |
CBECPKLEGGTSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(N2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azabicyclo 2.2.1 Heptane 3 Carbonitrile and Analogues
Enantioselective Synthesis Strategies
Enantioselective synthesis is paramount in the preparation of 2-azabicyclo[2.2.1]heptane derivatives due to the presence of multiple stereocenters in the bicyclic framework. The specific spatial arrangement of substituents significantly influences the molecule's properties and interactions.
Chiral Pool Approaches
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. This strategy transfers the inherent chirality of the starting material to the target molecule, providing an efficient route to optically active products.
L-Hydroxyproline, a naturally occurring amino acid, serves as a valuable chiral building block for the synthesis of the azabicyclic core. An enantioselective synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system begins with trans-4-hydroxy-L-proline. rsc.org This starting material is converted into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. rsc.org Reaction of this sulfonate ester with an enolate anion yields pyrrolidinylacetic esters, which are then reduced to the corresponding alcohols. Conversion of the alcohols to sulfonate esters followed by deprotection of the pyrrolidine (B122466) nitrogen triggers a cyclization to form the desired (4R)-1-azabicyclo[2.2.1]heptane skeleton. rsc.org A similar approach has been used to synthesize 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, also known as 2,4-ethanoproline, starting from (2S,4R)-4-hydroxyproline over a ten-step sequence. researchgate.net
Table 1: Synthesis of (4R)-1-Azabicyclo[2.2.1]heptane Derivatives from Hydroxyproline
| Step | Description | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Conversion of trans-4-hydroxy-L-proline | - | Key sulfonate ester intermediate ((3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine) |
| 2 | Reaction with enolate anion | Enolate anion | Mixture of (3R)-pyrrolidinylacetic esters |
| 3 | Reduction | - | Corresponding alcohols |
| 4 | Sulfonation and Cyclization | Mesyl chloride, base | (4R)-1-azabicyclo[2.2.1]heptane derivatives |
This table summarizes the general synthetic sequence described in the literature. rsc.org
Chiral phenylethylamine is widely used as a chiral auxiliary to direct the stereochemical outcome of reactions. A stereoselective synthesis for both S- and R-exo-2-azabicyclo[2.2.1]heptane-3-carbonitrile has been developed starting from (S)- and (R)-1-phenylethylamine, respectively. diva-portal.org The synthesis begins with an aza-Diels-Alder reaction involving the chiral amine. For the S-exo-carbonitrile, the process starts with (R)-1-phenylethylamine, which, after a sequence including a two-step hydrogenation and saponification, yields an intermediate acid with the desired S-configuration at the 3-position. diva-portal.org This acid is then converted through a multi-step route into the final (3S)-exo-2-azabicyclo[2.2.1]heptane-3-carbonitrile. diva-portal.org
The reaction of an imine formed from ethyl glyoxylate (B1226380) and (S)-phenylethylamine with cyclopentadiene (B3395910) in the presence of Lewis acids like boron trifluoride diethyl etherate leads to the formation of (1R,3R,4S)-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethyl ester, a key precursor for the bicyclic core. pwr.edu.pl
Table 2: Stereoselective Synthesis of exo-2-Azabicyclo[2.2.1]heptane-3-carbonitrile
| Starting Material | Key Steps | Final Product |
|---|---|---|
| (R)-1-Phenylethylamine | i) Reaction with OHC-COOEt, cyclopentadiene, CF3COOH/H2Oii) Hydrogenation & Saponificationiii) Multi-step conversion of carboxylic acid to nitrile | (3S)-exo-2-azabicyclo[2.2.1]heptane-3-carbonitrile (9a) |
This table outlines the synthesis of individual stereoisomers as reported in the literature. diva-portal.org
Asymmetric Catalytic Routes
Asymmetric catalysis offers a powerful alternative to chiral pool approaches, creating chiral molecules from achiral or racemic precursors using small amounts of a chiral catalyst.
The aza-Diels-Alder reaction is one of the most efficient methods for constructing the 2-azabicyclo[2.2.1]heptane skeleton. researchgate.net This reaction involves the [4+2] cycloaddition of a diene, typically cyclopentadiene, with an imine (the aza-dienophile). researchgate.net The use of chiral auxiliaries or chiral Lewis acid catalysts can render the reaction highly stereoselective. thieme-connect.com For instance, the reaction between cyclopentadiene and an imine derived from glyoxylate and a chiral amine, such as (S)-phenylethylamine, can produce the bicyclic adduct with high diastereoselectivity, typically favoring the exo product. diva-portal.org The resulting cycloadducts, which are esters, can be further elaborated to yield various derivatives, including the target carbonitrile. diva-portal.org The 2-azanorbornane system is readily accessible in a stereoselective manner through this reaction, which can be performed on a large scale. researchgate.netresearchgate.net
Table 3: Representative Asymmetric Aza-Diels-Alder Reaction
| Dienophile | Diene | Catalyst/Auxiliary | Conditions | Product | Diastereomeric Excess (de) / Yield |
|---|---|---|---|---|---|
| Imine of ethyl glyoxylate and (S)-phenylethylamine | Cyclopentadiene | Boron trifluoride diethyl etherate, Trifluoroacetic acid | Inert atmosphere | (1R,3R,4S)-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid ethyl ester | High exo selectivity (exo/endo ~98/2) |
This table combines data from multiple sources to illustrate the aza-Diels-Alder approach. thieme-connect.com
A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides a modern route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This reaction efficiently constructs the bicyclic framework from substituted cyclopentene (B43876) precursors. The methodology involves an intramolecular reaction that proceeds effectively with a range of substrates, allowing for the creation of a library of bridged aza-bicyclic structures. rsc.orgresearchgate.net While this specific reaction leads to oxygenated analogues rather than the carbonitrile directly, the resulting products contain the core 2-azabicyclo[2.2.1]heptane structure and can be further functionalized. rsc.org
Table 4: Overview of Palladium-Catalyzed Cyclization
| Substrate Type | Catalyst System | Reaction Type | Product Core |
|---|
This table summarizes the general findings on the palladium-catalyzed synthesis of the bicyclic core. rsc.orgresearchgate.net
Resolution of Racemic Mixtures
The separation of enantiomers from a racemic mixture is a critical step in the synthesis of stereochemically pure bicyclic compounds. One of the most effective and widely used techniques is the formation of diastereomeric salts.
The resolution of racemic 2-azabicyclo[2.2.1]heptane precursors, such as the corresponding ketone, can be accomplished through the formation of diastereomeric salts with a chiral acid. This classical resolution method involves reacting the basic amine functionality within the bicyclic structure with an enantiomerically pure acid. google.com The resulting diastereomeric salts often exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.comlongdom.org
For instance, racemic 2-azabicyclo[2.2.1]heptan-3-one can be resolved using chiral resolving agents like di-p-toluoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid. These agents selectively form hemitartrate salts with the specific enantiomers, which can then be separated through crystallization. This process is highly efficient, capable of achieving an enantiomeric excess (ee) greater than 99%. The choice of solvent, such as acetone (B3395972)/water mixtures, is crucial for optimizing both the yield and the purity of the separated enantiomers. Other chiral acids, such as (R)- or (S)-mandelic acid, have also been employed in similar diastereomeric salt formation strategies to resolve related azabicyclic intermediates.
| Chiral Resolving Agent | Target Enantiomer | Solvent System | Achieved Purity |
| Di-p-toluoyl-D-tartaric acid | (1R,4S)-isomer | Acetone/Water | >99% ee |
| Di-p-toluoyl-L-tartaric acid | (1S,4R)-isomer | Acetone/Water | >99% ee |
| (R)-Mandelic Acid | (S)-isomer (of analogue) | Ethanol/Water | >99% ee |
| (S)-Mandelic Acid | (R)-isomer (of analogue) | Ethanol/Water | >99% ee |
Multi-Step Linear Synthesis Pathways
Linear synthesis sequences involving several discrete steps are common for constructing the 2-azabicyclo[2.2.1]heptane framework. These pathways often build the bicyclic system from acyclic or monocyclic precursors.
One reported route involves the Dieckmann cyclisation of a pyrrolidine diester to form a bicyclic ketone intermediate. psu.edu This intramolecular condensation reaction forges the carbon bridge of the bicyclic system. psu.edu The resulting azabicyclic ketone can then be converted in subsequent steps to the desired ester or nitrile derivative. psu.edu However, this particular approach has been noted to suffer from poor and variable yields, especially during scale-up, which has limited its practical application for larger-scale synthesis. psu.edu
A more robust multi-step pathway involves the initial cyclization of a pyrrolidine derivative, such as 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide, to form a bicyclic quaternary salt. psu.edu This key intermediate is then subjected to hydrogenation to yield the final bicyclic ester. psu.edu For example, the hydrogenation of pure diastereoisomeric quaternary salts has been shown to produce enantiomerically pure ethyl (3R,4S)- and (3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylates in high yields of 84% and 100%, respectively. psu.edu Subsequent debenzylation can then provide the final product. psu.edu
An alternative strategy for constructing the azabicyclo[2.2.1]heptane core starts from substituted cyclohexanone (B45756) precursors. researchgate.netresearchgate.net This method has been applied to the synthesis of 7-azabicyclo[2.2.1]heptane-1-carbonitriles, which are structural isomers of the target compound. researchgate.net The synthesis begins with a cyclohexanone that has a leaving group, such as a mesyloxy group, at the 4-position. researchgate.netresearchgate.net A one-pot reaction involving in-situ imine formation with an amine, followed by a reversible addition of cyanide, facilitates the ring closure to form the bicyclic carbonitrile structure. researchgate.netresearchgate.net This dynamic cyanide addition to the imine allows for the complete conversion of the cyclohexanone precursor to the bicyclic core. researchgate.netresearchgate.net
Functional Group Transformations and Derivatization within Synthetic Sequences
The synthesis of 2-azabicyclo[2.2.1]heptane-3-carbonitrile often requires specific functional group interconversions at various stages of the synthetic route. These transformations are essential for introducing the nitrile group or modifying other parts of the molecule.
A common sequence involves preparing a bicyclic ester or carboxylic acid intermediate first, which is then converted to the final nitrile. nih.govdiva-portal.org For example, a synthetic route may include a step for the conversion of an amide to a nitrile to afford the target carbonitrile compounds. nih.gov The reverse transformation, the hydrolysis of the nitrile group to a carboxylic acid under basic conditions, is also a key derivatization reaction for this class of compounds. google.com Other important transformations include the reduction of ester groups to alcohols using reagents like lithium aluminium hydride (LiAlH4), which provides a handle for further derivatization. pwr.edu.pl Additionally, hydrogenation is a crucial step for saturating double bonds within the bicyclic framework, for instance, reducing a 2-azabicyclo[2.2.1]hept-5-ene-3-one to the corresponding saturated heptan-3-one using a palladium on carbon (Pd/C) catalyst. pwr.edu.pl
| Transformation | Precursor Functional Group | Product Functional Group | Reagents/Conditions | Purpose |
| Nitrile Formation | Amide | Nitrile | Dehydrating agents | Synthesis of target carbonitrile nih.govdiva-portal.org |
| Ester Reduction | Ester | Alcohol | LiAlH4 | Creation of alcohol for further derivatization pwr.edu.pl |
| Hydrogenation | Alkene | Alkane | H₂, Pd/C | Saturation of the bicyclic scaffold pwr.edu.pl |
| Saponification | Ester | Carboxylic Acid | Base (e.g., NaOH) | Preparation of carboxylic acid intermediates diva-portal.org |
| Hydrolysis | Nitrile | Carboxylic Acid | Basic conditions | Derivatization to the corresponding acid google.com |
Nitrile Group Introduction and Modification
The introduction of the nitrile functionality onto the 2-azabicyclo[2.2.1]heptane skeleton is a key step in the synthesis of the title compound and its analogues. A common strategy involves a tandem Strecker reaction and intramolecular nucleophilic cyclization. For instance, ketones with a leaving group at the δ-position can react with an amine (e.g., benzylamine) and a cyanide source like acetone cyanohydrin. This process first forms an imine, which then undergoes cyanide addition and subsequent intramolecular cyclization to yield the bicyclic nitrile. acs.org Another approach involves the Diels-Alder reaction of cyclopentadiene with a sulfonyl cyanide, followed by hydrolysis to create the bicyclic lactam, which can be a precursor to the nitrile. google.com
Once introduced, the nitrile group is a versatile handle for further chemical transformations. smolecule.com It can be modified through several key reactions:
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid. This is often achieved under basic conditions, for example, using sodium hydroxide (B78521) in an alcohol/water mixture. google.com This conversion is fundamental for creating peptide-like structures or other carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This opens pathways to synthesizing various amine derivatives. smolecule.com
Oxidation: While less common, oxidation can transform the nitrile into amides or carboxylic acids. smolecule.com
Dehydration of Amides: Conversely, the nitrile can be formed from a primary amide. A one-pot reaction using trifluoroacetic anhydride (B1165640) (TFAA) can achieve both the trifluoroacetylation of an amino group and the dehydration of a primary amide to the corresponding nitrile. nih.gov
A practical synthesis for exo-2-azabicyclo[2.2.1]heptane-3-carbonitrile involves the deprotection of its N-Boc protected precursor. Treatment of BOC-protected nitrile with an acid, such as p-toluenesulfonic acid (p-TSA) in acetonitrile, effectively removes the Boc group to yield the desired secondary amine as its corresponding salt. nih.gov
| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Introduction (Strecker/Cyclization) | Amine, Acetone Cyanohydrin, Heat | Nitrile | acs.org |
| Modification (Hydrolysis) | NaOH, Alcohol/Water | Carboxylic Acid | google.com |
| Modification (Reduction) | LiAlH₄ or H₂/Catalyst | Primary Amine | smolecule.com |
| Formation (Amide Dehydration) | Trifluoroacetic anhydride (TFAA) | Nitrile | nih.gov |
Carboxylic Acid Functionalization Strategies
The corresponding carboxylic acid, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a conformationally constrained amino acid analogue that serves as a crucial building block in pharmaceutical synthesis. chemimpex.combiosynth.com Its rigid norbornane-like scaffold is sought after for designing molecules with improved binding specificity to biological targets.
The synthesis of the N-protected carboxylic acid often begins with a Diels-Alder reaction. For example, the aza-Diels-Alder reaction can produce cycloadducts which, after reduction and hydrolysis, yield the target carboxylic acid. mdpi.com Alkaline hydrolysis of the corresponding ester is a common final step to furnish the free carboxylic acid. mdpi.com
Once the N-protected 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is obtained, its carboxylic acid moiety is readily functionalized, primarily through amide bond formation. Standard peptide coupling reagents are employed to couple the carboxylic acid with various amines. For instance, BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) is effective for this transformation. nih.gov Such coupling reactions are central to the synthesis of complex molecules, including potent enzyme inhibitors. As an example, derivatives of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid have been synthesized as inhibitors of Cathepsin C by forming an amide linkage with a (benzyl-cyano-methyl)-amine moiety. google.com
| Starting Material | Key Transformation | Reagents | Product | Reference |
|---|---|---|---|---|
| Amino ester derivative | Alkaline Hydrolysis | Base (e.g., NaOH) | Carboxylic Acid | mdpi.com |
| N-Boc-carboxylic acid | Amide Coupling | Amine, BOP, DIPEA | Amide | nih.gov |
| N-Boc-carboxylic acid | Amide Coupling | (benzyl-cyano-methyl)-amine, Coupling agents | Amide (Cathepsin C inhibitor) | google.com |
Selective Halogenation Methods
Introducing halogens into the 2-azabicyclo[2.2.1]heptane framework provides synthetic handles for further diversification, including cross-coupling and nucleophilic substitution reactions. researchgate.net Halogenation can be directed to either the double bond of unsaturated precursors or the saturated carbon skeleton.
For unsaturated analogues like 2-alkyl-2-azabicyclo[2.2.1]hept-5-enes, the addition of halogens such as bromine across the double bond can lead to the formation of quaternary aziridinium (B1262131) salts rather than simple di-halogenated products. researchgate.net This transformation highlights the participatory role of the bridge nitrogen atom.
In saturated systems, nucleophilic substitution of bromo-substituents is a viable strategy. The neighboring group participation of the nitrogen atom in compounds like anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane facilitates ready displacement of the bromide by various nucleophiles, including other halogens. researchgate.netacs.org This allows for the synthesis of a wide range of 7-substituted derivatives. researchgate.netacs.org The reactivity for these displacement reactions is influenced by the solvent and the choice of metal salt, with higher yields often observed in DMSO. researchgate.net
Furthermore, palladium-catalyzed reactions have been developed for the difunctionalization of cyclopentene precursors to build the oxygenated 2-azabicyclo[2.2.1]heptane core, which can then be further modified. researchgate.netrsc.org While direct selective halogenation of this compound itself is less documented, these methods on related bicyclic analogues demonstrate the principles that could be applied.
| Substrate | Reagent(s) | Key Outcome | Reference |
|---|---|---|---|
| 2-Alkyl-2-azabicyclo[2.2.1]hept-5-ene | Bromine | Formation of aziridinium salts | researchgate.net |
| anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane | Halogen nucleophiles | Nucleophilic substitution at C7 | researchgate.netacs.org |
| Cyclopentenes | Palladium catalyst, Nucleophiles | 1,2-Aminoacyloxylation to form the bicyclic core | rsc.org |
Nitrogen Protecting Group Chemistry (e.g., N-Boc Protection)
The secondary amine of the 2-azabicyclo[2.2.1]heptane ring system is typically protected during multi-step syntheses to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is the most common protecting group employed for this purpose due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. chemimpex.com
Protection: The nitrogen is usually protected early in the synthetic sequence. A standard method involves reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov The resulting N-Boc derivative exhibits enhanced stability and often better handling and purification characteristics. chemimpex.com
Deprotection: The removal of the Boc group is a critical step, often performed towards the end of a synthesis to unmask the amine for final functionalization. This is typically achieved by treatment with a strong acid. Common reagents and conditions include:
Trifluoroacetic acid (TFA).
Hydrogen chloride (HCl) in a solvent such as dioxane or diethyl ether. google.com
p-Toluenesulfonic acid (p-TSA) in acetonitrile, which is an effective method used in the synthesis of the free base of this compound. nih.gov
The choice of deprotection agent can be tailored to the sensitivity of other functional groups present in the molecule. The N-Boc protected intermediate, specifically (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a commercially available and widely used building block in peptide synthesis and drug discovery. chemimpex.comsigmaaldrich.com
| Process | Typical Reagents | Purpose | Reference |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Increase stability and prevent side reactions of the nitrogen atom. | nih.gov |
| Deprotection | HCl in dioxane | Unmask the secondary amine for further reaction. | google.com |
| Deprotection | p-Toluenesulfonic acid (p-TSA) in CH₃CN | Generate the free amine salt from its Boc-protected precursor. | nih.gov |
Chemical Reactivity and Transformation Mechanisms of 2 Azabicyclo 2.2.1 Heptane 3 Carbonitrile Systems
Reactivity of the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group in 2-azabicyclo[2.2.1]heptane-3-carbonitrile is a site of significant reactivity, readily undergoing hydrolysis and reduction to yield other important functional groups.
Hydrolysis Pathways
The hydrolysis of the nitrile functionality can proceed under either acidic or basic conditions to afford the corresponding carboxylic acid or carboxamide. This transformation is a fundamental process for converting the nitrile into other valuable derivatives.
In a study focused on the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, the exo- and endo-isomers of N-Boc protected this compound were subjected to a multistep sequence that included saponification, indicating the conversion of a related ester to a carboxylic acid under basic conditions. While direct hydrolysis of the nitrile is not detailed, the stability of the bicyclic core under these conditions is noteworthy. nih.gov The general mechanism for nitrile hydrolysis involves the initial hydration of the nitrile to an amide, which can then be further hydrolyzed to the carboxylic acid. cdnsciencepub.com
Research on related azabicyclic systems, such as N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, has demonstrated that hydrolysis of an amide bond can be achieved using lithium hydroxide (B78521) in a methanol/water mixture, suggesting that similar conditions could be applied for the hydrolysis of the corresponding nitrile or its intermediate amide. unirioja.es
Table 1: Representative Conditions for Hydrolysis of Related Azabicyclic Systems
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid methyl ester | LiOH·H₂O, MeOH/H₂O (3:2), rt, 48 h | N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | 99% | unirioja.es |
Reduction Processes
The nitrile group can be reduced to a primary amine, providing a route to 2-(aminomethyl)-2-azabicyclo[2.2.1]heptane derivatives. These aminomethyl compounds are valuable building blocks for the synthesis of ligands and pharmacologically active agents.
A powerful reducing agent commonly employed for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. A subsequent aqueous workup yields the primary amine. nih.gov
In a relevant study, LiAlH₄ was used in a reductive cyclization of 2-(4-chloro-2-cyano-2-phenylbutyl)aziridines to stereoselectively construct 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes. nih.gov This demonstrates the effectiveness of LiAlH₄ in reducing a nitrile group within a complex molecular framework to an aminomethyl group. Catalytic hydrogenation is another established method for the reduction of nitriles. pwr.edu.pl
Table 2: Conditions for Reduction of Nitriles in Related Bicyclic Systems
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(4-Chloro-2-cyano-2-phenylbutyl)aziridines | LiAlH₄ | 2-Aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes | Moderate to good | nih.gov |
Reactivity at the Bridged Nitrogen Atom
The secondary amine at the 2-position of the bicyclic system is a nucleophilic center that readily participates in electrophilic alkylation, acylation, and quaternization reactions.
Electrophilic Alkylation and Acylation
The nitrogen atom can be functionalized with a variety of electrophiles. N-acylation is a common transformation, often utilized to install protecting groups or to introduce specific functionalities. For instance, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base is a standard procedure for the introduction of the tert-butoxycarbonyl (Boc) protecting group. nih.gov
Acylation with acyl chlorides, such as benzoyl chloride, is also a well-established method for modifying the nitrogen atom. unirioja.es These reactions typically proceed in the presence of a base, like triethylamine, to neutralize the hydrogen chloride byproduct.
N-alkylation can be achieved using alkyl halides. For example, N-benzylation has been accomplished using benzyl (B1604629) bromide in the presence of a base. nih.gov These N-substituted derivatives are often key intermediates in the synthesis of more complex molecules.
Table 3: Examples of Electrophilic Alkylation and Acylation
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate mixture | Boc-anhydride, THF, rt | 2-tert-Butyl 3-ethyl-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate mixture | - | nih.gov |
| D,L-Serine methyl ester hydrochloride | Benzoyl chloride (2 equiv.), triethylamine | N,O-dibenzoyl serine methyl ester | - | unirioja.es |
Quaternization Reactions
The tertiary amine derivatives of 2-azabicyclo[2.2.1]heptane can undergo quaternization upon reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge and can significantly alter the biological properties of the molecule.
While specific examples of the quaternization of this compound are not extensively documented in the reviewed literature, the quaternization of related azabicyclic systems is a known transformation. For instance, 1-azabicyclo[2.2.2]octane can be reacted with alkyl halides, such as benzyl chloride, to yield the corresponding quaternary ammonium salt. Similarly, a patent describes the quaternization of basic nitrogen-containing groups with lower alkyl halides like methyl iodide. researchgate.net
Table 4: General Conditions for Quaternization of Azabicyclic Amines
| Amine Type | Alkylating Agent | Solvent | Product | Reference |
|---|
Ring System Modification Reactions
The rigid 2-azabicyclo[2.2.1]heptane skeleton can undergo various modification reactions, including rearrangements and ring-opening, leading to the formation of different heterocyclic systems. These transformations are often driven by the release of ring strain or are facilitated by the participation of the nitrogen atom.
Rearrangement reactions of the 2-azabicyclo[2.2.1]heptane system have been observed under different conditions. For example, derivatives of 2-azabicyclo[2.2.1]hept-5-en-3-one have been shown to rearrange to 2-oxabicyclo[3.3.0]oct-7-en-3-ones under acidic conditions. kisti.re.kr Furthermore, Mitsunobu reaction conditions or treatment with a sulfonyl chloride and base can promote the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane system. rsc.org This rearrangement is believed to proceed through an aziridinium (B1262131) intermediate, which is then opened regioselectively by a nucleophile. rsc.org
Ring-opening reactions of aziridinium intermediates derived from 2-azabicyclo[2.2.1]hept-5-enes with various nucleophiles lead to 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes. arkat-usa.org The stereochemistry of these reactions is often controlled by the neighboring group participation of the bicyclic nitrogen. researchgate.net
Table 5: Examples of Ring System Modification Reactions
| Starting System | Reagents/Conditions | Product System | Reaction Type | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]hept-5-en-3-one derivative | Acidic conditions | 2-Oxabicyclo[3.3.0]oct-7-en-3-one | Rearrangement | kisti.re.kr |
| 2-Azabicyclo[2.2.1]heptane derivative with a primary alcohol | Mitsunobu conditions or Sulfonyl chloride/base | 2-Azabicyclo[3.2.1]octane | Rearrangement | rsc.org |
Oxidative Transformations
The this compound system is amenable to various oxidative reactions, which can target either the nitrile functionality or the bicyclic core. Oxidation of the nitrile group can lead to the formation of amides or carboxylic acids, which are valuable intermediates for further derivatization. smolecule.com For instance, palladium-catalyzed 1,2-aminoacyloxylation of related cyclopentene (B43876) precursors provides a route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgresearchgate.net The choice of oxidizing agent and reaction conditions is critical to control the selectivity and yield of the desired product.
Additionally, oxidative additions across unsaturated precursors to this scaffold are common. The reaction of a related γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, with bromine in the presence of acetic acid results in the formation of 6,7-disubstituted derivatives. rsc.org
Table 1: Examples of Oxidative Transformations
| Starting Material | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| This compound | Potassium permanganate (B83412) or Chromium trioxide | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid or amide | smolecule.com |
| Substituted Cyclopentenes | Pd Catalyst, Oxidant | Oxygenated 2-azabicyclo[2.2.1]heptanes | rsc.org |
Reductive Manipulations, including Hydrogenation
Reductive processes offer a powerful tool for modifying the this compound scaffold. The nitrile group can be selectively reduced to a primary amine or an aldehyde. smolecule.com Common reagents for this transformation include lithium aluminum hydride for complete reduction to the amine, or catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. smolecule.compwr.edu.pl
Catalytic hydrogenation is particularly effective for the reduction of unsaturation within the bicyclic framework. For example, the double bond in ethyl 2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can be quantitatively reduced using 10% Pd/C under 3.5 bar of hydrogen pressure. pwr.edu.pl However, the stereochemical outcome of hydrogenation can be highly dependent on the catalyst and the specific substrate structure, sometimes leading to mixtures of products. ucla.edu
Table 2: Reductive Manipulations
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| This compound | Lithium aluminum hydride | 2-Azabicyclo[2.2.1]heptan-3-ylmethanamine | smolecule.com |
| This compound | H₂, Catalyst | (2-Azabicyclo[2.2.1]heptan-3-yl)methanamine | smolecule.com |
Nucleophilic and Electrophilic Substitution Reactions
The 2-azabicyclo[2.2.1]heptane core allows for both nucleophilic and electrophilic substitutions, enabling the introduction of a wide range of functional groups. smolecule.com Nucleophilic substitution reactions often occur at positions on the bicyclic frame activated by a suitable leaving group. For instance, the anti-7-bromo group in N-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane can be displaced by various nucleophiles such as azide (B81097), acetate (B1210297), and thiophenoxide. nih.gov These reactions often proceed with retention of stereochemistry due to the neighboring group participation of the nitrogen atom. nih.gov
Electrophilic substitutions can also be performed. The generation of a Boc-protected azabicyclo[2.2.1]heptane anion followed by reaction with an electrophile is an effective strategy. researchgate.net Furthermore, electrophilic addition to unsaturated precursors, such as the reaction of 2-azabicyclo[2.2.1]hept-5-en-3-one with bromine, provides access to functionalized bicyclic systems. rsc.org
Table 3: Substitution Reactions
| Reaction Type | Substrate Example | Reagent(s) | Product Example | Reference(s) |
|---|---|---|---|---|
| Nucleophilic | N-benzyl-anti-7-bromo-2-azabicyclo[2.2.1]heptane | Sodium azide (NaN₃) | anti-7-Azido-N-benzyl-2-azabicyclo[2.2.1]heptane | nih.gov |
| Electrophilic | Boc-protected 2-azabicyclo[2.2.1]heptane | Electrophile (E⁺) | Boc-protected, substituted 2-azabicyclo[2.2.1]heptane | researchgate.net |
Controlled Ring Opening Processes
The strained nature of the 2-azabicyclo[2.2.1]heptane system makes it susceptible to ring-opening reactions under specific conditions. These processes can be synthetically useful for accessing functionalized monocyclic structures like cyclopentylamines and piperidines. researchgate.net For example, treatment of a bicyclic lactam derivative with sodium ethoxide can induce the opening of the lactam ring. researchgate.net
Another strategy involves the fragmentation of the bicyclic system. The reduction of a chloro-substituted 2-azabicyclo[2.2.1]heptene derivative with ethanolic borohydride (B1222165) was found to cause fragmentation into a monocyclic pyrrole (B145914) derivative. ucla.edu Furthermore, Brønsted or chiral phosphoric acid-catalyzed ring-opening of related meso-epoxides serves as a modern method for synthesizing these bicyclic systems, highlighting the reversible nature of the ring-closing/opening process. acs.orgresearchgate.net
Metal-Catalyzed Cross-Coupling and Functionalization Reactions
Palladium-catalyzed reactions are particularly valuable for the functionalization of the 2-azabicyclo[2.2.1]heptane scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Arylation Reactions with Organoboron Reagents
Suzuki-Miyaura cross-coupling, which pairs organoboron reagents with organic halides or triflates, is a key method for introducing aryl groups. This reaction has been applied to heterocyclic systems containing a carbonitrile group. For example, 3-chloropyrazine-2-carbonitrile (B110518) can be coupled with 4-tolylboronic acid using a palladium acetate catalyst to yield the arylated product. google.com This methodology is highly relevant to the 2-azabicyclo[2.2.1]heptane system, with strategies for synthesizing epibatidine (B1211577) analogues relying on the Suzuki-Miyaura coupling of dihalo-azabicyclo[2.2.1]heptene intermediates. bath.ac.uk Phenylboronic acid has also been successfully coupled with related bicyclic β-lactams using a palladium catalyst. researchgate.net
Table 4: Arylation with Organoboron Reagents
| Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|
| 3-Chloropyrazine-2-carbonitrile | 4-Tolylboronic acid | Palladium(II) acetate, Triphenylphosphine, K₂CO₃ | Arylated pyrazine-carbonitrile | google.com |
| 2,3-Dihalo-7-azabicyclo[2.2.1]heptene | Arylboronic acid | Pd Catalyst | Aryl-substituted 7-azabicyclo[2.2.1]heptene | bath.ac.uk |
Hydroarylation Reactions on Unsaturated Bicyclic Scaffolds
The palladium-catalyzed hydroarylation, or reductive Heck reaction, is a powerful method for the stereoselective arylation of unsaturated bicyclic systems. mdpi.com This reaction has been effectively applied to 7-azabicyclo[2.2.1]heptene systems, providing a direct route to exo-aryl substituted products. mdpi.comresearchgate.net The reaction typically involves an aryl halide or triflate, a palladium catalyst, and a hydride source (e.g., formic acid). This method is crucial in the synthesis of epibatidine and its analogues, where controlling the stereochemistry of the newly formed C-C bond is essential. mdpi.com
Table 5: Hydroarylation of Unsaturated Bicyclic Scaffolds
| Substrate | Arylating Agent | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|
| 7-Azabicyclo[2.2.1]heptene derivative | 6-Chloro-3-iodopyridine | Pd Catalyst, Phosphine ligand, Formate | Aryl-substituted 7-azabicyclo[2.2.1]heptane | mdpi.com |
Stereochemical Aspects and Structural Diversity of 2 Azabicyclo 2.2.1 Heptane 3 Carbonitrile Derivatives
Exo/Endo Stereoisomerism and Its Control in Synthesis
The synthesis of the 2-azabicyclo[2.2.1]heptane core, often targeting precursors to the 3-carbonitrile derivative, frequently yields a mixture of stereoisomers, primarily distinguished by the exo or endo configuration of substituents. The most common synthetic route is the Diels-Alder reaction between cyclopentadiene (B3395910) and an imine, which typically results in a mixture of four different stereoisomers. uni-regensburg.denih.gov For instance, the reaction involving cyclopentadiene, ethyl oxoacetate, and ammonium (B1175870) chloride produces a combination of exo and endo isomeric pairs. nih.gov
Control over this stereoisomerism is a critical aspect of synthesis. A common strategy involves the separation of the isomeric mixture after an initial reaction. For example, after the initial cycloaddition, the mixture can be treated with a protecting group like di-tert-butyl dicarbonate (B1257347) (Boc₂O), which facilitates the separation of the exo and endo pairs by column chromatography. nih.gov
More advanced, stereoselective synthetic routes have been developed to favor the formation of a specific isomer, thereby avoiding the need for challenging separations. One such method employs a chiral auxiliary, like (S)- or (R)-1-phenylethylamine, to direct the stereochemical outcome of the reaction. nih.gov This approach has been successfully used to prepare pure 3S- and 3R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles. nih.gov Further synthetic steps, including hydrogenation, saponification, and conversion of an amide to the nitrile, can be carried out on the separated isomers to yield the final, stereochemically pure products. nih.gov
Conformational Analysis of Bridged Azabicyclic Systems
The 2-azabicyclo[2.2.1]heptane framework is a conformationally rigid system. This rigidity stems from the bicyclic structure, which significantly limits the rotational freedom around the chemical bonds compared to more flexible acyclic or monocyclic amines. d-nb.infoacs.org Conformational analysis, particularly through computational methods and NMR spectroscopy, is crucial for understanding the three-dimensional structure and dynamic behavior of these molecules. acs.orgrsc.orgmpg.de
Studies on closely related systems, such as 2-methyl-2-azabicyclo[2.2.1]heptane, provide significant insight into the conformational properties of the parent scaffold. Low-temperature ¹³C NMR measurements have shown that the endo isomer is slightly more stable (by approximately 0.3 kcal mol⁻¹) than the exo isomer. acs.org
A key conformational process in these systems is the pyramidal inversion at the nitrogen atom. The energy barrier for this inversion is a critical parameter. For 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier (ΔG‡) was determined to be 7.2 kcal mol⁻¹. acs.org This value is lower than that of comparable acyclic amines, a phenomenon attributed to the interplay of bond angle strain and torsional (eclipsing) strain in the transition state. acs.org The constrained nature of the bicyclic system also influences the cis-trans isomerization of the amide bond when the nitrogen is part of an amide linkage, a property that is heavily exploited in peptide design. rsc.orgnih.gov
Table 1: Conformational Energy Data for 2-Methyl-2-azabicyclo[2.2.1]heptane
| Parameter | Value | Source |
|---|---|---|
| Relative Stability | endo isomer is ~0.3 kcal mol⁻¹ more stable than exo | acs.org |
This interactive table summarizes key conformational energy parameters based on studies of a closely related analogue.
Design of Conformationally Constrained Amino Acid Analogues
In the field of peptide science and drug discovery, there is a significant interest in developing peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like improved stability and bioavailability. d-nb.info One highly successful strategy is the incorporation of conformationally constrained amino acid analogues (CAAs). d-nb.infounirioja.es These CAAs restrict the peptide backbone into a specific conformation, which can lead to increased potency and selectivity for a biological target. d-nb.info
The rigid 2-azabicyclo[2.2.1]heptane scaffold is an excellent building block for creating such CAAs. uni-regensburg.denih.gov By incorporating this bicyclic system, the resulting amino acid analogue has a severely restricted range of accessible conformations. This rigidity helps to lock the molecule into a shape that is hypothesized to be the "bioactive conformation" required for binding to a specific receptor or enzyme. nih.gov The synthesis of these analogues allows for the creation of peptide models and peptidomimetics with well-defined secondary structures. researchgate.net
Proline and Pipecolic Acid Bioisosteres
Proline and, to a lesser extent, its six-membered ring homologue pipecolic acid, are unique among the natural amino acids because their side chain is cyclized back onto the backbone nitrogen. uni-regensburg.de This cyclic nature already imposes significant conformational constraints. However, by introducing a bridge into the proline or pipecolic acid ring, even more rigid structures can be created. uni-regensburg.ded-nb.info
The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid structure is a well-established, conformationally constrained analogue of proline. d-nb.inforesearchgate.net This molecule acts as a bioisostere for proline, meaning it has a similar size, shape, and electronic distribution, allowing it to substitute for proline in a peptide sequence while enforcing a much stricter conformational discipline. d-nb.info This modification simultaneously reduces the conformational freedom of both the peptide backbone and the amino acid side chain, and can also influence the cis-trans isomerization of the preceding peptide bond. nih.gov The resulting bicyclic proline analogues are valuable tools for studying peptide structure and for designing novel therapeutic agents. d-nb.inforesearchgate.net
Scaffold Derivatization through Fluorination and Alkylation
To explore the structure-activity relationships (SAR) and fine-tune the properties of molecules based on the 2-azabicyclo[2.2.1]heptane scaffold, further chemical modifications are often necessary. Fluorination and alkylation are two common derivatization strategies.
Fluorination involves the introduction of one or more fluorine atoms into the molecule. Fluorine is often used in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The synthesis of fluorinated 2-azabicyclo[2.2.1]heptane derivatives has been reported, with the fluorine atom being introduced at various positions on the bicyclic scaffold. vulcanchem.comvulcanchem.com For example, sulfonamides containing a fluorinated aromatic ring have been attached to the 2-azabicyclo[2.2.1]heptane skeleton. researchgate.net
Alkylation , the introduction of alkyl groups, provides a means to add bulk, alter steric profiles, and introduce new functional handles. A key synthetic transformation for creating carbon-carbon bonds in related bicyclic systems is transannular alkylation, which can form a bond across the ring system. acs.org Other methods, such as the Tsuji-Trost alkylation, have also been utilized with bicyclic ligands derived from this scaffold, indicating the chemical tractability of the system for C-C bond formation. pwr.edu.pl These derivatization techniques expand the chemical diversity of the 2-azabicyclo[2.2.1]heptane library, enabling the synthesis of a wide range of analogues for biological evaluation. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 2-Azabicyclo[2.2.1]heptane-3-carbonitrile |
| Cyclopentadiene |
| Ethyl oxoacetate |
| Di-tert-butyl dicarbonate (Boc₂O) |
| (S)-1-Phenylethylamine |
| (R)-1-Phenylethylamine |
| 2-Methyl-2-azabicyclo[2.2.1]heptane |
| Proline |
| Pipecolic acid |
Advanced Spectroscopic and Diffraction Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-Azabicyclo[2.2.1]heptane-3-carbonitrile in solution. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the stereochemical arrangement of the molecule.
The synthesis of stereoisomerically pure exo-2-Azabicyclo[2.2.1]heptane-3-carbonitriles has been reported, with their structures being confirmed through a combination of one-dimensional and two-dimensional NMR techniques, including COSY, HSQC, and NOESY. While specific spectral data for the parent compound is not always publicly detailed, the characteristic shifts and coupling patterns for the 2-azabicyclo[2.2.1]heptane framework are well-documented for analogous structures. pwr.edu.plucla.edu
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the bridgehead protons, the proton at the carbon bearing the nitrile group, and the various methylene (B1212753) bridge protons. The exo and endo protons at the same carbon atom are diastereotopic and will show different chemical shifts and coupling constants. The bridgehead protons (H-1 and H-4) typically resonate in the range of 2.5-3.5 ppm. The proton at C-3, adjacent to the electron-withdrawing nitrile group, would be shifted downfield. The multiplicity of these signals provides valuable information about the neighboring protons, which is crucial for assigning the relative stereochemistry. For instance, the coupling constants between the C-3 proton and the adjacent methylene protons at C-7 can help confirm the exo or endo configuration of the nitrile group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. google.com The bridgehead carbons and the carbon attached to the nitrile group (C-3) will also show distinct resonances. The remaining methylene carbons of the bicyclic system will appear in the aliphatic region of the spectrum. The chemical shifts are influenced by the strain of the bicyclic system and the electronic effects of the nitrogen atom and the nitrile substituent.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for the exo-2-Azabicyclo[2.2.1]heptane Ring System
| Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
| 1 | ~3.4 - 3.6 | ~65 |
| 3 | ~2.4 - 2.6 | ~32 |
| 4 | ~3.3 - 3.5 | ~61 |
| 5-endo | ~1.3 - 1.5 | ~27 |
| 5-exo | ~1.8 - 2.0 | ~27 |
| 6-endo | ~1.5 - 1.7 | ~35 |
| 6-exo | ~1.8 - 2.0 | ~35 |
| 7-syn | ~1.7 - 1.9 | ~36 |
| 7-anti | ~1.3 - 1.5 | ~36 |
| C≡N | - | ~122 |
Note: These are representative values based on published data for similar 2-azabicyclo[2.2.1]heptane derivatives and may vary for this compound. google.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as liquid chromatography-mass spectrometry (LC/MS) are employed to confirm its molecular weight and purity.
The molecular ion peak ([M]⁺) for this compound (C₇H₁₀N₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the bicyclic system under electron ionization (EI) or other ionization methods can provide valuable structural clues. The rigid bicyclic structure is expected to exhibit characteristic fragmentation pathways. The loss of small neutral molecules, such as HCN (from the nitrile group) or ethene (from the bicyclic core), are plausible fragmentation routes. The stability of the resulting fragment ions will dictate the observed fragmentation pattern.
Interactive Data Table: Plausible Mass Spectrometric Fragments for this compound
| m/z Value | Proposed Fragment | Plausible Neutral Loss |
| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion |
| 95 | [C₆H₉N]⁺ | HCN |
| 94 | [C₆H₈N]⁺ | H₂CN |
| 81 | [C₅H₇N]⁺ | C₂H₃N |
| 68 | [C₄H₆N]⁺ | C₃H₄N |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.
In the context of this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of the exo or endo orientation of the carbonitrile substituent at the C-3 position. It would also reveal the precise bond lengths of the C-C and C-N bonds within the strained bicyclic framework and the geometry of the nitrile group. This information is critical for understanding the molecule's conformation and how its structure influences its chemical and biological properties. The synthesis of stereoisomerically pure forms of this compound makes it a suitable candidate for crystallographic studies.
Interactive Data Table: Expected Crystallographic Parameters for a 2-Azabicyclo[2.2.1]heptane Derivative
| Parameter | Typical Value Range |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P2₁2₁2₁ (chiral) or P2₁/c (racemic) |
| C-C Bond Length (alkane) | 1.52 - 1.55 Å |
| C-N Bond Length | 1.46 - 1.49 Å |
| C≡N Bond Length | 1.14 - 1.16 Å |
| C-C-N Bond Angle | ~110 - 112° |
Note: These are typical values for similar organic molecules and would be precisely determined for this compound upon successful crystallographic analysis.
Computational Chemistry Approaches for Molecular Design and Interaction Studies
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands, such as derivatives of 2-azabicyclo[2.2.1]heptane-3-carbonitrile, to their protein targets. These methods were integral in the design of novel inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.govnih.gov
In the development of a potent DPP-4 inhibitor named neogliptin, which is based on the 2-azabicyclo[2.2.1]heptane core, molecular modeling was performed to predict the binding affinity and orientation of various designed compounds within the DPP-4 active site. nih.govnih.gov For these studies, docking programs are used to generate a series of possible binding poses for the ligand. These poses are then scored based on factors like intermolecular interactions and conformational strain. nih.gov For instance, in one study, 45 docking solutions were generated for each inhibitor, with the top 15 selected for a more detailed binding mode analysis. nih.gov
Following docking, MD simulations can be employed to assess the stability of the predicted protein-ligand complex over time. These simulations provide a dynamic view of the interactions, accounting for the flexibility of both the protein and the ligand. The binding free energy of the complex can be calculated using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA), which offers a more accurate estimation of binding affinity than docking scores alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Guidance
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by physicochemical properties or "descriptors." imist.ma This method is crucial for providing design guidance and predicting the activity of yet-unsynthesized molecules.
For derivatives of 2-azabicyclo[2.2.1]heptane, structure-activity relationship (SAR) models were created to identify new potent DPP-4 inhibitors. nih.govnih.gov These models revealed critical structural features necessary for high inhibitory potency. A key finding was the importance of the stereochemistry at the 3-position of the 2-azabicyclo[2.2.1]heptane ring. The presence of this chiral center results in different isomeric structures, primarily the exo and endo configurations, which significantly influence how the molecule fits into the target's binding site. nih.gov
By analyzing compounds with different stereoisomers and substituents, researchers can build a predictive SAR model. For example, the development of neogliptin (a potent DPP-4 inhibitor with an IC50 of 16.8 ± 2.2 nM) demonstrated that a specific combination of a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid side chain with the bicyclic amino moiety was highly effective. nih.govnih.gov The SAR insights also showed that this bicyclic system provided beneficial properties compared to simpler pyrrolidine-based analogues, such as a reduced tendency for intramolecular cyclization, which would otherwise lead to an inactive compound. nih.gov
| Compound Scaffold | Key Structural Feature | Observed Activity/Property | Reference |
|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | Presence of chiral center at C3 (exo vs. endo isomers) | Stereochemistry significantly impacts binding orientation and inhibitor potency. | nih.gov |
| Neogliptin (Compound 12a) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid side chain | Potent DPP-4 inhibition (IC50 = 16.8 ± 2.2 nM). | nih.govnih.gov |
| 2-Azabicyclo[2.2.1]heptane core | Compared to cyanopyrrolidine analogues | Lower potential for intramolecular cyclization, leading to greater stability. | nih.gov |
Virtual Screening Methodologies for Ligand Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This methodology was successfully employed to discover novel DPP-4 inhibitors based on the 2-azabicyclo[2.2.1]heptane scaffold. nih.gov
The process often begins with the creation of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding to the target. nih.gov This model is generated based on the known structure of the target's active site or from a set of known active ligands. nih.govfip.org
Large chemical databases, containing millions of compounds, are then screened against the pharmacophore model. researchgate.net Molecules that match the pharmacophore features are selected for further analysis, such as molecular docking, to refine the list of potential hits. nih.govnih.gov In the search for new DPP-4 inhibitors, a library of chemical structures with a high degree of similarity to the 3-azabicyclo[2.2.1]heptene-2-carbonitrile scaffold was screened, leading to the identification of promising candidates for synthesis and biological testing. nih.gov
Analysis of Protein-Ligand Binding Modes and Spatial Orientation
A detailed analysis of how a ligand binds to its protein target is fundamental for structure-based drug design. For inhibitors derived from 2-azabicyclo[2.2.1]heptane, computational tools are used to visualize and understand the specific interactions within the binding pocket of the target enzyme, such as DPP-4. nih.gov
The active site of DPP-4 is composed of several subsites (S1, S2, S'1, and S'2) that accommodate different parts of the inhibitor molecule. nih.gov Molecular modeling studies of neogliptin revealed that its trifluorophenyl aromatic ring engages in crucial π-π stacking interactions with tyrosine residues in the S1 and S2 pockets. nih.gov Furthermore, key hydrogen bonds are formed with residues such as E205. nih.gov The S1 pocket is primarily formed by residues including S630, D708, H740, Y631, V656, W659, Y662, and Y666, while the S'2 pocket involves residues like R125, E205, E206, S209, and F357. nih.gov Understanding this spatial orientation and the network of interactions allows chemists to rationally modify the ligand's structure to improve its affinity and selectivity.
| Ligand Moiety | DPP-4 Binding Subsite | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Trifluorophenyl ring | S1 / S2 | Tyrosine sidechains | π-π stacking, Hydrophobic | nih.gov |
| Side chain | S'2 | E205, E206, R125 | Hydrogen bonds, Hydrophobic | nih.gov |
| Overall ligand | S1 | Y631, V656, W659, Y662, Y666, V711 | General binding pocket | nih.gov |
| Overall ligand | Catalytic Triad | S630, D708, H740 | General binding pocket | nih.gov |
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is not only used to study protein-ligand interactions but also to elucidate the mechanisms of chemical reactions used to synthesize complex molecules like 2-azabicyclo[2.2.1]heptanes. Theoretical studies, particularly using Density Functional Theory (DFT), can model reaction pathways, identify intermediates, and calculate the energies of transition states.
DFT calculations have been used to support experimental studies on the synthesis of the 2-azabicyclo[2.2.1]heptane framework. pwr.edu.pl For instance, in the synthesis of enantiomerically pure epimers of terminal alkynes based on the 2-azabicyclo[2.2.1]heptane aldehyde, quantum chemical simulations were used to support the assignment of the absolute stereochemistry. semanticscholar.org
Furthermore, mechanistic investigations based on DFT calculations have been performed to rationalize the formation of 7-azabicyclo[2.2.1]heptane derivatives through base-promoted heterocyclization reactions. acs.orgnih.gov These studies can explain why certain reaction conditions or protecting groups lead to specific products, providing a deeper understanding that aids in the optimization of synthetic routes to these valuable chiral building blocks. acs.orgnih.gov
Applications in Synthetic Organic Chemistry and Medicinal Chemistry Research
Utility as Chiral Building Blocks in Complex Molecule Synthesis
As a chiral synthon, 2-azabicyclo[2.2.1]heptane-3-carbonitrile provides a versatile platform for constructing intricate molecular architectures. guidechem.compwr.edu.pl Its inherent stereochemistry is leveraged to control the formation of new stereocenters during a synthetic sequence, a crucial aspect in the production of enantiomerically pure compounds. pwr.edu.pl The bicyclic framework imparts a high degree of conformational rigidity, which can enhance binding specificity to biological targets.
While direct synthesis of natural products using this compound is not extensively documented, its closely related precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, known as the Vince lactam, is a cornerstone in the synthesis of carbocyclic nucleoside analogues. researchgate.net These compounds mimic natural nucleosides and are developed as antiviral agents. The Vince lactam serves as a critical precursor for blockbuster drugs like Carbovir and Abacavir, as well as other carbocyclic neuraminidase inhibitors. researchgate.net The chemical versatility of the lactam's double bond allows for various modifications to create functionalized cyclopentane (B165970) rings, which are core structures in these natural product analogues. researchgate.net
The 2-azabicyclo[2.2.1]heptane framework is a key component in the synthesis of numerous advanced pharmaceutical intermediates. guidechem.comsmolecule.com The carboxylic acid derivative, specifically (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a documented building block in the synthesis of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein. chemicalbook.com Furthermore, this scaffold has been instrumental in the development of potent and direct inhibitors of coagulation factor Xa, which are promising as effective and safe anticoagulants. chemicalbook.comnih.gov Researchers have utilized the (1R,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid moiety as a rigid core to orient hydrophobic substituents in a non-linear geometry, which is crucial for recognition by the factor Xa active site. nih.gov The synthesis of these intermediates often starts with the Boc-protected carboxylic acid, which is then converted through several steps into the final complex molecule. nih.gov
Table 1: Examples of Pharmaceutical Intermediates Derived from the 2-Azabicyclo[2.2.1]heptane Scaffold
| Intermediate Class | Target/Application | Key Scaffold Derivative |
|---|---|---|
| NS5A Inhibitors | Hepatitis C Virus (HCV) | (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid chemicalbook.com |
| Factor Xa Inhibitors | Anticoagulants | (1R,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid nih.gov |
| DPP-4 Inhibitors | Type 2 Diabetes | exo-2-azabicyclo[2.2.1]heptane-carbonitriles nih.gov |
| nAChR Modulators | CNS Disorders | 7-azabicyclo[2.2.1]heptane derivatives researchgate.netnih.gov |
The utility of the 2-azabicyclo[2.2.1]heptane scaffold extends to the agrochemical field. The Boc-protected carboxylic acid derivative, (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is used in the development of more effective pesticides and herbicides. The unique structural properties of the bicyclic system aid in creating active ingredients with improved efficacy and target specificity.
Scaffold Engineering for Targeted Molecular Recognition
The conformationally restricted 2-azabicyclo[2.2.1]heptane framework is an excellent scaffold for engineering molecules designed for specific biological targets. nih.gov Its rigidity reduces the entropic penalty upon binding to a receptor or enzyme active site, potentially leading to higher affinity and selectivity. researchgate.net This principle has been successfully applied in the design of inhibitors and modulators for various proteins.
The this compound scaffold is a key structural element in a novel class of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govnih.gov The nitrile group is crucial as it forms a covalent, yet reversible, bond with a key serine residue in the DPP-4 active site.
Researchers have designed and synthesized compounds containing a (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety attached to the this compound core. nih.govnih.gov One such compound, named neogliptin, demonstrated superior potency compared to established DPP-4 inhibitors like vildagliptin (B1682220) and sitagliptin. nih.govnih.gov The synthesis of enantiomerically pure S- and R-exo-2-azabicyclo[2.2.1]heptane-carbonitriles was a critical step in developing these specific inhibitors. nih.gov Molecular modeling studies confirmed that neogliptin interacts with key residues in the DPP-4 active site, and its bicyclic structure contributes to its stability in aqueous solutions by minimizing intramolecular cyclization, a degradation pathway observed in other nitrile-containing inhibitors. nih.govnih.gov
Table 2: In Vitro DPP-4 Inhibition Data for Neogliptin and Reference Compounds
| Compound | IC₅₀ (nM) |
|---|---|
| Neogliptin (Compound 12a) | 16.8 ± 2.2 nih.govnih.gov |
| Vildagliptin | Referenced as less potent than Neogliptin nih.govnih.gov |
| Sitagliptin | Referenced as less potent than Neogliptin nih.govnih.gov |
The 7-azabicyclo[2.2.1]heptane skeleton, a structural isomer of the 2-azabicyclo scaffold, has been a source of inspiration in the search for new ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive processes and neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netnih.gov The rigid framework is valuable in designing selective agonists and antagonists. mdpi.com
Synthetic efforts have produced epibatidine (B1211577) analogues based on this scaffold. researchgate.net For example, a series of synthetic alkaloids with a 1-substituted 7-azabicyclo[2.2.1]heptane skeleton were evaluated for their biological activity, with two compounds showing selective binding to the α4β2 subtype of the nAChR with Kᵢ values of 40 nM and 290 nM. Another series of compounds based on a 7-azabicyclo[2.2.1]heptane scaffold was developed by researchers at the Universiteit Gent for treating a range of conditions including epilepsy, schizophrenia, and pain. nih.gov The development of these modulators highlights the importance of the bicyclic core in orienting substituents to achieve potent and subtype-selective interactions with nAChRs. nih.govresearchgate.net
Exploration of Orexin (B13118510) Receptor Antagonism
The 2-azabicyclo[2.2.1]heptane scaffold is a key structural component in the development of orexin receptor antagonists. The orexin system, which includes two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), is a significant target in medicinal chemistry. nih.govnih.gov While the OX2R is primarily associated with the regulation of sleep-wake states, the OX1R is believed to have a role in conditions such as addiction, anxiety, and panic. nih.govnih.govebi.ac.uk
Research efforts have been directed at optimizing substituted 2-azabicyclo[2.2.1]heptane derivatives to transform nonselective dual orexin receptor antagonists (DORAs) into selective OX1R antagonists (SORA1s). nih.govnih.gov An example of this optimization is the discovery of JNJ-54717793, a clinical development candidate that is a potent and selective OX1R antagonist. nih.govnih.gov The development program began with a racemic 2-azabicyclo[2.2.1]heptane derivative that acted as a DORA and progressed through systematic structural modifications to achieve high selectivity for the OX1R. nih.gov The rigid bicyclic structure of the scaffold is crucial for orienting substituents to achieve potent and selective binding to the target receptor. Although many final antagonist compounds feature an amide or other functionalities at the 3-position, the this compound serves as a valuable synthetic intermediate for accessing these target molecules. Patents have claimed various substituted 2-aza-bicyclo[2.2.1]heptane derivatives for use as orexin receptor antagonists. google.comgoogle.com
Table 1: Evolution of 2-Azabicyclo[2.2.1]heptane Derivatives as Orexin Antagonists Data synthesized from research on related scaffold derivatives.
| Compound Stage | Receptor Selectivity | Key Structural Feature | Research Goal | Reference |
|---|---|---|---|---|
| Initial Lead (e.g., (±)-5) | Dual (DORA) | Substituted [2.2.1]-azabicycle | Exploratory series | nih.gov |
| Intermediate (e.g., (-)-6) | Modest OX1R Selectivity (~10x) | Resolution of racemate, specific substituent | Improve OX1R selectivity | nih.gov |
| Optimized Candidate (e.g., JNJ-54717793) | High OX1R Selectivity | Optimized substituents on the bicyclic core | Develop a clinical candidate for anxiety/panic disorders | nih.govnih.gov |
Inhibition of Specific Enzymes (e.g., Cathepsin C, Factor Xa)
The this compound framework is a critical component in the design of inhibitors for specific enzymes, notably Cathepsin C and, through its derivatives, Factor Xa.
Cathepsin C Inhibition
The this compound structure is integral to a class of potent and selective inhibitors of Cathepsin C, also known as dipeptidyl peptidase I (DPPI). google.comgoogle.com Cathepsin C is a lysosomal cysteine protease that activates various serine proteases involved in inflammation. nih.govacs.orgnih.gov Inhibitors based on this scaffold are typically dipeptidyl nitriles, where the nitrile group acts as an electrophilic "warhead" that reacts reversibly with the active site cysteine (Cys234) to form a stable thioimidate adduct. acs.orgresearchgate.net The rigid 2-azabicyclo[2.2.1]heptane moiety serves as a constrained proline mimetic, providing a fixed conformation that facilitates precise interactions with the enzyme's active site. google.comgoogle.com Several patents describe substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides as Cathepsin C inhibitors for the potential treatment of respiratory diseases. google.comgoogle.comresearchgate.net
Table 2: this compound Derivatives as Enzyme Inhibitors
| Enzyme Target | Inhibitor Class | Role of Scaffold/Functional Group | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Cathepsin C (DPPI) | Dipeptidyl Nitriles | The nitrile group is a key warhead for covalent modification of the active site cysteine. The bicyclic scaffold provides rigidity. | Inflammatory diseases, respiratory diseases. | google.comgoogle.comnih.govacs.org |
| Factor Xa | Dicarboxamides (derived from the corresponding carboxylic acid) | The bridged bicyclic system provides an optimal level of flexibility for selective binding to the FXa active site. | Anticoagulants. | nih.gov |
Factor Xa Inhibition
The 2-azabicyclo[2.2.1]heptane scaffold has also been explored in the design of inhibitors for Factor Xa (FXa), a crucial enzyme in the blood coagulation cascade. nih.gov Direct FXa inhibitors are sought after as modern anticoagulants. Researchers have investigated the (1R,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (ABH3CA) scaffold, a direct derivative of the corresponding nitrile, as a core structure. nih.gov The rationale was that this bridged, semi-rigid system would possess an intermediate level of flexibility, which could provide high selectivity for FXa over other proteases. nih.gov Synthetic efforts involved converting the Boc-protected carboxylic acid into dicarboxamide derivatives, demonstrating the utility of the 2-azabicyclo[2.2.1]heptane-3-functionalized platform in targeting this enzyme. nih.gov
Application as Chiral Ligands in Asymmetric Catalysis
The rigid, intrinsically chiral framework of 2-azabicyclo[2.2.1]heptane, also known as 2-azanorbornane, makes it a valuable platform for the development of chiral ligands used in asymmetric catalysis. pwr.edu.plsemanticscholar.org As a constrained analog of pyrrolidine (B122466), this scaffold allows for the precise spatial arrangement of donor atoms, which is critical for inducing high stereoselectivity in metal-catalyzed reactions. semanticscholar.org
The this compound moiety is a versatile precursor for a wide range of these ligands. The carbonitrile can be converted to other functional groups, such as carboxylic acids, aldehydes, or amines, which then serve as handles to introduce additional coordinating groups (e.g., oxazolines, phosphines, or other nitrogen donors). semanticscholar.orgscilit.com Ligands derived from this scaffold have been successfully applied in a variety of asymmetric transformations.
Key applications include:
Asymmetric Transfer Hydrogenation: (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline ligands have been developed for the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity. scilit.com
Epoxide Ring-Opening: Chiral bicyclic diamine ligands derived from the scaffold have been used in lithium-catalyzed asymmetric ring-opening of epoxides. pwr.edu.pl
Diethylzinc (B1219324) Addition: Amino alcohol ligands based on the 2-azanorbornane structure have been applied in the enantioselective addition of diethylzinc to aldehydes and imines. pwr.edu.pl
Palladium-Catalyzed Reactions: Ligands incorporating the 2-azabicyclo[2.2.1]heptane skeleton have been assessed in palladium-catalyzed reactions like the Tsuji-Trost reaction. semanticscholar.org
Table 3: Applications of 2-Azabicyclo[2.2.1]heptane-Based Chiral Ligands
| Asymmetric Reaction | Metal Catalyst | Ligand Type | Achieved Stereoselectivity | Reference |
|---|---|---|---|---|
| Transfer Hydrogenation of Ketones | Ruthenium, Iridium | Azabicyclo-oxazoline | High enantiomeric excess (ee) | scilit.com |
| Epoxide Ring Opening | Lithium | Bicyclic Diamine | Good ee | pwr.edu.pl |
| Addition of Diethylzinc to Imines | Zinc | Amino Alcohol | Good to very good ee | pwr.edu.pl |
Role as Organocatalysts in Stereoselective Transformations
The 2-azabicyclo[2.2.1]heptane framework serves as a conformationally constrained analog of the natural amino acid proline, one of the most fundamental organocatalysts. rsc.orgrsc.org This structural rigidity is highly advantageous in organocatalysis, as it reduces the number of possible transition state conformations, often leading to higher levels of stereocontrol in chemical reactions. rsc.orgrsc.org The catalytically active species is typically the secondary amine, often in concert with a carboxylic acid at the 3-position, which can be readily derived from the this compound precursor.
These proline analogs are particularly effective in enamine and iminium ion-based catalysis, most notably in the asymmetric aldol (B89426) reaction. mdpi.comnih.gov Theoretical studies using density functional theory (DFT) have been employed to investigate the efficiency of these bicyclic proline analogs. rsc.orgrsc.org The calculations predict that catalysts based on the [2.2.1] bicyclic framework could be significantly more effective than proline itself. rsc.orgrsc.org
Table 4: Theoretical Performance of Bicyclic Proline Analogues in Aldol Reactions Data from DFT studies.
| Catalyst Type | Reaction | Predicted Enantiomeric Excess (ee) | Key Finding | Reference |
|---|---|---|---|---|
| Bicyclic Proline Analogues ([2.2.1] framework) | Aldol reaction with p-nitrobenzaldehyde | 82–95% | Predicted to be substantially more effective than proline (calc. ee ~75%). | rsc.orgrsc.org |
| Substituted Bicyclic Analogues | Aldol reaction with ortho-substituted aryl aldehydes | >98% | Simple substitution on the aldehyde substrate can dramatically increase stereoselectivity. | rsc.orgrsc.org |
The enhanced stereoselectivity is attributed to the rigid catalyst structure, which leads to better organization in the transition state and allows for influential weak interactions, such as intramolecular hydrogen bonding, that stabilize one diastereomeric transition state over the other. rsc.orgrsc.org While experimental work has often focused on the carboxylic acid or other derivatives, the this compound represents a key synthetic entry point to this powerful class of organocatalysts. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
